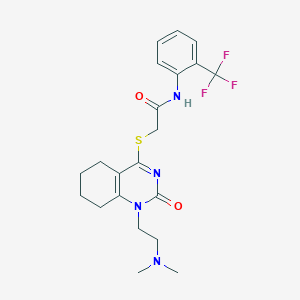
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25F3N4O2S and its molecular weight is 454.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule notable for its potential biological activity. It features a hexahydroquinazolinone core and various functional groups that suggest diverse pharmacological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O2S |
| Molecular Weight | 457.6 g/mol |
| CAS Number | 899950-49-3 |
The structure includes a dimethylamino group, a thioether linkage, and a trifluoromethyl-substituted phenyl ring. These components contribute to its unique biological properties and potential therapeutic applications.
Research indicates that compounds with similar structural motifs exhibit various biological activities:
- Kinase Inhibition : The quinazolinone core is a common feature in several kinase inhibitors. This suggests that the compound may interact with specific kinases involved in cellular signaling pathways.
- Antimicrobial Properties : Some derivatives of quinazolinones have demonstrated activity against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .
- Anti-inflammatory Effects : Studies have shown that certain quinazolinone derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Study on Quinazolinone Derivatives
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various quinazolinone derivatives and their biological evaluations. The results indicated that modifications on the quinazolinone core significantly affected their potency as kinase inhibitors .
Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial activity, compounds similar to the target molecule were tested against various bacterial strains. The results showed promising inhibitory effects against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of similar compounds has been studied extensively. Key findings include:
- Absorption : Compounds within this class generally exhibit good gastrointestinal absorption.
- Blood-Brain Barrier Penetration : Many quinazolinone derivatives do not penetrate the blood-brain barrier effectively, which may limit their use in central nervous system disorders but enhances safety profiles for peripheral applications .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Quinazolinone Core : Starting materials undergo cyclization to form the hexahydroquinazolinone structure.
- Thioether Linkage Creation : The introduction of a thioether group is achieved through nucleophilic substitution reactions.
- Final Acetamide Formation : The final product is obtained by acylation with an appropriate acetamide derivative.
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2S/c1-27(2)11-12-28-17-10-6-3-7-14(17)19(26-20(28)30)31-13-18(29)25-16-9-5-4-8-15(16)21(22,23)24/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHNXKHDQHSMRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














